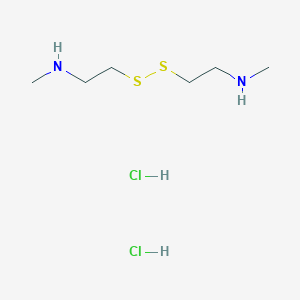
2,2'-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is a chemical compound with the molecular formula C6H17ClN2S2. It is known for its unique structure, which includes a disulfide bond linking two N-methylethan-1-amine groups. This compound is often used in various chemical and biological applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride typically involves the reaction of N-methylethan-1-amine with a disulfide compound under controlled conditions. One common method includes the use of a reducing agent to facilitate the formation of the disulfide bond. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality product output. The compound is then purified through crystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other oxidized sulfur species.
Reduction: The disulfide bond can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-linked prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it useful in modulating the redox state of biological molecules, such as proteins and enzymes. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function.
相似化合物的比较
Similar Compounds
Cystamine dihydrochloride: Similar structure with a disulfide bond linking two amine groups.
Dithiothreitol: A reducing agent with two thiol groups that can break disulfide bonds.
Glutathione disulfide: A naturally occurring disulfide that plays a key role in cellular redox regulation.
Uniqueness
2,2’-Disulfanediylbis(N-methylethan-1-amine) dihydrochloride is unique due to its specific structure and reactivity. Unlike cystamine dihydrochloride, it has N-methylethan-1-amine groups, which can participate in additional chemical reactions. Compared to dithiothreitol and glutathione disulfide, it offers different redox potentials and reactivity profiles, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
N-methyl-2-[2-(methylamino)ethyldisulfanyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2S2.2ClH/c1-7-3-5-9-10-6-4-8-2;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRSIEMRTAOQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSSCCNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
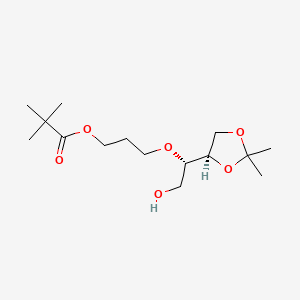
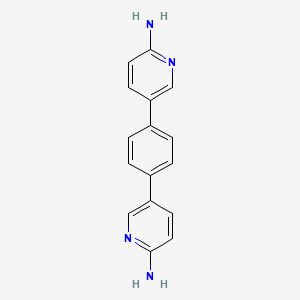

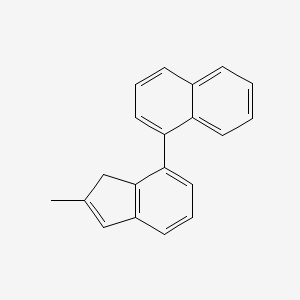
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
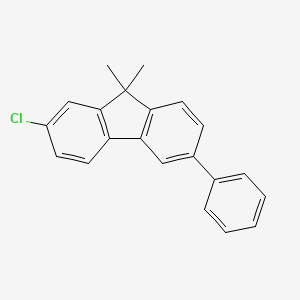

![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)
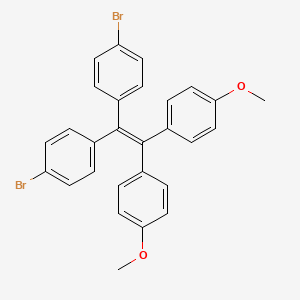
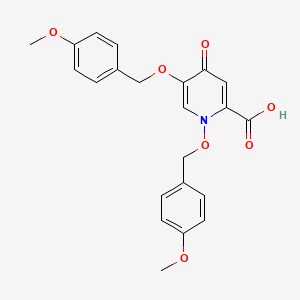
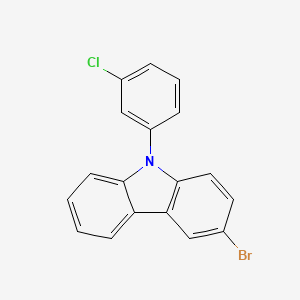
![6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride](/img/structure/B8263430.png)
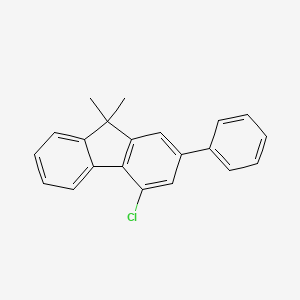
![2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)](/img/structure/B8263457.png)
